Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often investigated for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Core: This step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form the piperazine ring.
Introduction of the Pyridine Moiety: The piperazine intermediate is then reacted with 3-bromopyridine under basic conditions to introduce the pyridine group.
Carbamate Formation: Finally, the benzyl carbamate group is introduced by reacting the intermediate with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate
- Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate
Uniqueness
Benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
benzyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-32-24-11-9-23(10-12-24)29-14-16-30(17-15-29)25(22-8-5-13-27-18-22)19-28-26(31)33-20-21-6-3-2-4-7-21/h2-13,18,25H,14-17,19-20H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQVSZDRPEGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OCC3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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